molecular formula C34H40N4O6S B6590298 Fmoc-Arg(pbf)-H CAS No. 1026023-54-0

Fmoc-Arg(pbf)-H

Cat. No.: B6590298
CAS No.: 1026023-54-0
M. Wt: 632.8 g/mol
InChI Key: SXXUIYIKSSZLQR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(pbf)-H: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to the amino group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Pbf group is introduced to the guanidino group using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers. The process involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed using piperidine, and the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is removed by treatment with piperidine, while the Pbf group is removed by treatment with TFA.

Common Reagents and Conditions:

    Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed: The major products formed from the deprotection reactions are the free amino acid arginine and the corresponding by-products from the removal of the Fmoc and Pbf groups.

Scientific Research Applications

Chemistry: Fmoc-Arg(pbf)-H is widely used in the synthesis of peptides and proteins. It is particularly useful in the synthesis of arginine-rich peptides, which are important in various biological processes.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of arginine residues in protein function.

Medicine: this compound is used in the development of peptide-based therapeutics. Arginine-rich peptides have been shown to have antimicrobial, antiviral, and anticancer properties.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group prevents unwanted reactions at the guanidino group. This allows for the selective and efficient assembly of peptides.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with a tert-butyl (OtBu) protecting group.

    Fmoc-Ser(tBu)-OH: Serine derivative with a tert-butyl (tBu) protecting group.

Uniqueness: Fmoc-Arg(pbf)-H is unique due to the presence of the Pbf protecting group, which provides superior protection for the guanidino group of arginine compared to other protecting groups. This makes it particularly useful in the synthesis of arginine-rich peptides, which are prone to side reactions during peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXUIYIKSSZLQR-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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